molecular formula C9H9O4S- B14640443 3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate CAS No. 53064-72-5

3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate

Cat. No.: B14640443
CAS No.: 53064-72-5
M. Wt: 213.23 g/mol
InChI Key: SIJUFSMIUVCHDT-UHFFFAOYSA-M
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Description

3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate: is an organic compound with the molecular formula C9H10O3S. It is also known as ethyl 3-oxo-3-(thiophen-2-yl)propanoate. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-3-oxo-2-(thiophen-2-yl)propanoate typically involves the esterification of 3-oxo-3-(thiophen-2-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-ethoxy-3-oxo-2-(thiophen-2-yl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The thiophene ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Ethyl 3-oxo-3-(thiophen-2-yl)propanoate
  • 3-Oxo-3-thiophen-2-yl-propionic acid methyl ester
  • 3-Hydroxy-3-(thiophen-2-yl)propanoate

Uniqueness: 3-Ethoxy-3-oxo-2-(thiophen-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity patterns in esterification and transesterification reactions, making it valuable in various synthetic applications .

Properties

CAS No.

53064-72-5

Molecular Formula

C9H9O4S-

Molecular Weight

213.23 g/mol

IUPAC Name

3-ethoxy-3-oxo-2-thiophen-2-ylpropanoate

InChI

InChI=1S/C9H10O4S/c1-2-13-9(12)7(8(10)11)6-4-3-5-14-6/h3-5,7H,2H2,1H3,(H,10,11)/p-1

InChI Key

SIJUFSMIUVCHDT-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)C(=O)[O-]

Origin of Product

United States

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